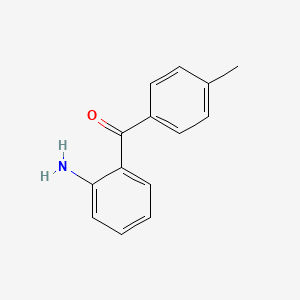

2-Amino-4'-methylbenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-aminophenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMJUQSANCPTMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189758 | |

| Record name | 2-Amino-4'-methylbenzophenone m | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36192-63-9 | |

| Record name | 2-Amino-4′-methylbenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36192-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4'-methylbenzophenone m | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036192639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4'-methylbenzophenone m | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4'-methylbenzophenone m | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of 2-Amino-4'-methylbenzophenone?

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-4'-methylbenzophenone (CAS No. 36192-63-9). It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's structural information, physical constants, and spectral data. Furthermore, it outlines its chemical characteristics, including reactivity and stability, and provides standardized experimental protocols for its characterization. A key feature of this guide is the visualization of a common synthetic pathway, offering a clear representation of its preparation for laboratory applications.

Introduction

This compound, a substituted aromatic ketone, is a significant chemical intermediate in the synthesis of a variety of organic compounds. Its bifunctional nature, possessing both a nucleophilic amino group and a carbonyl moiety, makes it a versatile precursor for the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry. Its derivatives have been explored for their potential applications in medicinal chemistry, highlighting the importance of a thorough understanding of its fundamental properties. This guide aims to consolidate the available technical data on this compound to facilitate its effective use in research and development.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a concise reference for laboratory use.

Structural and General Information

| Property | Value |

| IUPAC Name | (2-aminophenyl)(4-methylphenyl)methanone |

| Synonyms | 2-Amino-p-tolyl phenyl ketone, (2-Aminophenyl)(p-tolyl)methanone |

| CAS Number | 36192-63-9 |

| Molecular Formula | C₁₄H₁₃NO |

| Molecular Weight | 211.26 g/mol [1] |

| Appearance | Yellow fine crystalline powder[2] |

Physical Properties

| Property | Value |

| Melting Point | 91 °C[2] |

| Boiling Point | 407.1 °C at 760 mmHg |

| Density | 1.135 g/cm³ |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. Specific quantitative data is not widely available. |

| pKa | A specific experimental pKa value is not readily available. As an aniline derivative, the amino group imparts basic properties to the molecule. |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The spectrum is typically recorded using a KBr pellet or as a mull. Key absorptions include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

-

C=O stretching: A strong absorption band around 1680-1700 cm⁻¹, indicative of the benzophenone carbonyl group.

-

C-N stretching: Found in the region of 1250-1350 cm⁻¹.

-

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of this compound. The spectra are typically recorded in deuterated chloroform (CDCl₃).

-

¹H NMR: The spectrum will show distinct signals for the aromatic protons, the amino protons (a broad singlet that can be exchanged with D₂O), and the methyl protons (a singlet around 2.4 ppm). The aromatic region will display complex splitting patterns due to the substituted phenyl rings.

-

¹³C NMR: The spectrum will show signals for all 14 carbon atoms. The carbonyl carbon will appear significantly downfield (typically >190 ppm). The aromatic carbons will resonate in the 110-150 ppm range, and the methyl carbon will be observed upfield (around 20-25 ppm).

Chemical Properties

Reactivity

This compound's reactivity is dictated by its amino and carbonyl groups.

-

Amino Group: The primary amino group is nucleophilic and can undergo reactions typical of anilines, such as acylation, alkylation, diazotization, and condensation with carbonyl compounds to form imines or Schiff bases.

-

Carbonyl Group: The ketone carbonyl group can undergo nucleophilic addition reactions, reduction to a secondary alcohol, and can participate in various condensation reactions.

Stability and Storage

This compound is a stable compound under normal laboratory conditions. It should be stored in a cool, dry, well-ventilated area in a tightly sealed container, protected from light and moisture.[2]

Experimental Protocols

The following are generalized protocols for the characterization of this compound.

Melting Point Determination

-

A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated slowly and evenly.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A narrow melting range is indicative of high purity.

Infrared (IR) Spectroscopy (KBr Pellet Method)

-

Approximately 1-2 mg of the dry sample is ground with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of an IR spectrometer.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

The solution is homogenized to ensure clarity.

-

The NMR tube is placed in the NMR spectrometer.

-

¹H and ¹³C NMR spectra are acquired according to the instrument's standard operating procedures.

Synthesis Workflow

This compound can be synthesized through various methods. One common approach is the Friedel-Crafts acylation of an appropriately substituted aniline derivative. An alternative route involves the reaction of a Grignard reagent with a substituted 2-aminobenzonitrile. The following diagram illustrates a generalized workflow for its synthesis.

References

An In-depth Technical Guide to 2-Amino-4'-methylbenzophenone (CAS No. 36192-63-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4'-methylbenzophenone, a key chemical intermediate in organic synthesis and drug discovery. The document details its chemical and physical properties, synthesis methodologies, and its significant role as a precursor to pharmacologically active compounds, particularly those with anticancer properties. Experimental protocols and visual diagrams of key processes are included to support research and development efforts.

Core Chemical and Physical Properties

This compound is an aromatic ketone that serves as a versatile building block in the synthesis of more complex molecules.[1] Its physical and chemical characteristics are summarized below.

| Property | Value | Reference |

| CAS Number | 36192-63-9 | [1][2] |

| IUPAC Name | (2-aminophenyl)(4-methylphenyl)methanone | [1] |

| Molecular Formula | C₁₄H₁₃NO | [1][2] |

| Molecular Weight | 211.26 g/mol | [1][2] |

| Appearance | Solid crystalline substance; Yellow fine crystalline powder | [1][3] |

| Melting Point | 91-102 °C | [1][3] |

| Boiling Point | 407.1 ± 33.0 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Solubility | Soluble in organic solvents; limited solubility in water | [1] |

| SMILES | CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2N | [1] |

| InChI Key | RMMJUQSANCPTMV-UHFFFAOYSA-N | [1] |

Synthesis Protocols

The synthesis of 2-aminobenzophenone derivatives can be achieved through various methods, with the Friedel-Crafts acylation being a common approach. Palladium-catalyzed cross-coupling reactions have also emerged as a powerful alternative.

Experimental Protocol: Friedel-Crafts Synthesis of 4'-Methyl-2-aminobenzophenone

This protocol is adapted from a general procedure for the synthesis of 2-aminobenzophenones.[4]

Materials:

-

p-Toluenesulfonylanthranilic acid

-

Thiophene-free benzene

-

Phosphorus pentachloride

-

Anhydrous aluminum chloride

-

Toluene

-

Hydrochloric acid

-

Sodium hydroxide

-

Steam distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Preparation of the Acid Chloride: In a dry three-necked flask equipped with a stirrer, reflux condenser, and thermometer, place 0.5 mole of dry p-toluenesulfonylanthranilic acid and 1.5 L of thiophene-free benzene. Add 0.57 mole of phosphorus pentachloride. Stir and heat the mixture at approximately 50°C for 30 minutes.

-

Friedel-Crafts Acylation: Cool the resulting solution to 20-25°C. Add 2.2 moles of anhydrous aluminum chloride in four portions.

-

Reaction with Toluene: Following the acylation setup, substitute toluene for benzene to introduce the 4'-methyl group. The reaction conditions are similar, involving the formation of a complex with aluminum chloride.

-

Hydrolysis: After the reaction is complete, the mixture is hydrolyzed, typically with acid, to break down the intermediate complexes.

-

Purification: The crude 4'-methyl-2-aminobenzophenone is then subjected to steam distillation. The resulting sulfonamide may be difficult to purify. The crude aminoketone is often recrystallized from 95% ethanol to yield the purified product. A yield of approximately 70% of the crude material with a melting point of 85-88°C can be expected.[4] Recrystallization can improve the purity, yielding a product with a melting point of 92-93°C.[4]

Application in Anticancer Drug Development

This compound and its analogs are significant in medicinal chemistry, particularly as precursors for anticancer agents. These compounds have been investigated for their ability to inhibit tubulin polymerization, a critical process in cell division.

Mechanism of Action: Inhibition of Tubulin Polymerization

Derivatives of 2-aminobenzophenone have been identified as antimitotic agents that target the colchicine binding site on tubulin.[5] This interaction disrupts the formation of microtubules, which are essential for the mitotic spindle. The disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in cancer cells.[6]

Quantitative Data: In Vitro Cytotoxic Activity

The anticancer efficacy of 2-aminobenzophenone analogs is highly dependent on their substitution patterns. The following table summarizes the in vitro cytotoxic activity (IC₅₀) of representative analogs against various human cancer cell lines.

| Compound | R1 | R2 | R3 | R4 | Cell Line | IC₅₀ (µM) | Reference |

| 1 | H | H | H | H | MCF-7 | >100 | [5] |

| 2 | 2-NH₂ | H | 3,4,5-(OCH₃)₃ | H | COLO 205 | 0.08 | [5] |

| 3 | 2-NH₂ | 5-Cl | 3,4,5-(OCH₃)₃ | H | MCF-7 | 0.02 | [5] |

This table is illustrative of the structure-activity relationship data available for this class of compounds.

Experimental Protocols for Biological Evaluation

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay to determine the cytotoxic effects of 2-aminobenzophenone derivatives on cancer cell lines.[5]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

2-Aminobenzophenone derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in the complete medium. Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate the plate overnight in the incubator.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of 2-aminobenzophenone derivatives on the cell cycle distribution of cancer cells.[6]

Materials:

-

Cancer cells treated with the test compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Ice-cold 70% ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the test compound at various concentrations for a specified time (e.g., 24 hours). Include a vehicle-treated control.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization and collect them by centrifugation. Wash the cells with cold PBS. Resuspend the cell pellet in 500 µL of cold PBS and, while vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells with PBS and then resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software. An accumulation of cells in the G2/M phase would be indicative of antimitotic activity.

References

An In-Depth Technical Guide to 2-Amino-4'-methylbenzophenone

This guide provides essential physicochemical data for 2-Amino-4'-methylbenzophenone, a compound of interest for researchers and professionals in drug development and chemical synthesis.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO | [1][2][3] |

| Molecular Weight | 211.26 g/mol | [1][2][3][4] |

| Alternate Molecular Weight | 211.259 g/mol | [5] |

Experimental Protocols

While detailed experimental protocols for the synthesis or analysis of this compound are not provided in the search results, it is noted that this compound is utilized as a starting reagent in the synthesis of other complex molecules. For instance, it is used in the palladium-catalyzed preparation of certain antitumor agents. Researchers requiring specific experimental methodologies would need to consult specialized synthetic chemistry literature.

Logical Relationship of Molecular Data

The following diagram illustrates the direct relationship between the chemical name, its empirical formula, and the calculated molecular weight.

References

- 1. This compound m | C14H13NO | CID 118923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 36192-63-9 [chemicalbook.com]

- 3. 2-Amino-4-methylbenzophenone | C14H13NO | CID 78651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 2-Amino-4-methyl-benzophenone | CymitQuimica [cymitquimica.com]

Spectroscopic Profile of 2-Amino-4'-methylbenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4'-methylbenzophenone, a key intermediate in various synthetic applications. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with standardized experimental protocols and a visual workflow for structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

(Data obtained in CDCl₃ at 300 MHz, referenced to TMS)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Aromatic Protons | |||

| 7.20 - 7.80 | Multiplet | 8H | Ar-H |

| Amino Protons | |||

| ~4.0 (broad) | Singlet | 2H | -NH₂ |

| Methyl Protons | |||

| 2.41 | Singlet | 3H | -CH₃ |

Note: Specific peak assignments within the aromatic region require further 2D NMR analysis but are consistent with the proposed structure.

Table 2: ¹³C NMR Spectroscopic Data

(Data obtained in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 21.6 | -CH₃ |

| 115.9 | Ar-C |

| 118.5 | Ar-C |

| 129.0 | Ar-C |

| 129.8 | Ar-C |

| 131.8 | Ar-C |

| 134.4 | Ar-C |

| 135.2 | Ar-C |

| 143.8 | Ar-C |

| 151.2 | Ar-C-NH₂ |

| 197.5 | C=O |

Table 3: IR Spectroscopic Data

(KBr Pellet/Wafer)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3420, 3300 | Strong, Sharp | N-H Stretch (Asymmetric & Symmetric) |

| 3050 | Medium | Aromatic C-H Stretch |

| 2920 | Medium | Aliphatic C-H Stretch |

| 1620 | Strong | C=O Stretch (Ketone) |

| 1590, 1500 | Medium-Strong | Aromatic C=C Stretch |

| 1280 | Medium | C-N Stretch |

| 820 | Strong | p-Substituted Benzene C-H Bend |

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 211 | High | [M]⁺ (Molecular Ion) |

| 210 | High | [M-H]⁺ |

| 196 | Moderate | [M-CH₃]⁺ |

| 119 | High | [C₆H₄C(O)]⁺ or [C₆H₅(CH₃)C]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then filtered through a small plug of glass wool into a 5 mm NMR tube.

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 300 MHz spectrometer. Standard acquisition parameters include a spectral width of 12 ppm, a relaxation delay of 1.0 s, and an acquisition time of 2.7 s. A total of 16 scans are acquired and the resulting free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument at a frequency of 75 MHz. A proton-decoupled pulse sequence is used. A spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.1 s are employed. Approximately 1024 scans are averaged to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of finely ground this compound (1-2 mg) is intimately mixed with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder is recorded prior to the sample measurement and automatically subtracted.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.

-

Ionization and Analysis: Electron ionization (EI) is performed at a standard energy of 70 eV. The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The detector records the abundance of each ion.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques described.

Caption: Workflow for Spectroscopic Structure Elucidation.

The Enduring Scaffold: A Technical Guide to the Discovery and History of Substituted Benzophenones

An in-depth exploration for researchers, scientists, and drug development professionals on the synthesis, evolution, and application of a pivotal chemical moiety.

Substituted benzophenones, a class of diaryl ketones, represent a remarkably versatile structural scaffold that has become integral to innovations across photochemistry, materials science, and medicinal chemistry. From their foundational role as photoinitiators and ultraviolet (UV) filters to their contemporary emergence as privileged structures in drug discovery, the history of substituted benzophenones is a narrative of evolving chemical understanding and application-driven synthesis. This guide provides a detailed technical overview of their discovery, historical milestones, key experimental protocols, and the diverse biological activities that continue to drive research and development.

A Historical Overview: From Synthesis to Multifaceted Application

The journey of substituted benzophenones began with the parent compound, benzophenone, and the advent of synthetic organic chemistry in the 19th century. A pivotal moment in their history was the development of the Friedel-Crafts acylation reaction in 1877 by Charles Friedel and James Crafts. This reaction provided a robust and versatile method for attaching an acyl group to an aromatic ring, becoming the cornerstone for the synthesis of a vast array of substituted benzophenones.

The unique photochemical properties of the benzophenone core, particularly its ability to absorb UV radiation and transition to a triplet state, were quickly recognized. This led to two major industrial applications that defined the early commercial use of its derivatives:

-

Photoinitiators: Benzophenones were among the first compounds to be used as Type II photoinitiators. In this role, the excited triplet state of the benzophenone abstracts a hydrogen atom from a donor molecule (a co-initiator, often an amine), generating free radicals that initiate polymerization. This technology became fundamental to UV curing processes for inks, coatings, and adhesives.

-

UV Filters: The strong UV absorption properties of benzophenone derivatives made them ideal candidates for use as UV filters to protect materials from photodegradation. This application expanded significantly into the cosmetics industry with the development of sunscreens. Although early sunscreens used compounds like p-aminobenzoic acid (PABA) around 1943, substituted benzophenones such as Oxybenzone (Benzophenone-3) became major active ingredients in the latter half of the 20th century, valued for their broad-spectrum (UVA/UVB) absorption.

The late 20th and early 21st centuries have witnessed a significant pivot in benzophenone research towards medicinal chemistry. The benzophenone scaffold is now recognized as a "privileged structure," capable of interacting with a wide range of biological targets. Key milestones in this area include:

-

Ketoprofen: A prominent example is the nonsteroidal anti-inflammatory drug (NSAID) Ketoprofen. Synthesized in 1967, this propionic acid derivative containing a benzophenone core was introduced for clinical use in 1973, acting as a potent inhibitor of cyclooxygenase (COX) enzymes.[1][2]

-

Triketone Herbicides: In 1977, an observation of natural allelopathy led chemists at Stauffer Chemical Company to investigate leptospermone. This natural product inspired the development of the triketone class of herbicides, which includes the benzophenone derivative Sulcotrione . These compounds act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3][4][5][6][7]

-

Anticancer and Anti-inflammatory Agents: More recently, extensive research has focused on synthesizing and evaluating novel benzophenone derivatives for their potential as anticancer and anti-inflammatory drugs. These compounds have shown activity against key targets like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Synthesis and Experimental Protocols

The Friedel-Crafts acylation remains the most common and versatile method for synthesizing the benzophenone core. Detailed experimental protocols for this synthesis and for the biological evaluation of substituted benzophenones are critical for reproducible research.

Experimental Protocol 1: Synthesis of Substituted Benzophenones via Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of a substituted benzophenone using a Lewis acid catalyst.

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) as solvent

-

Substituted or unsubstituted benzene (aromatic substrate)

-

Substituted or unsubstituted benzoyl chloride (acylating agent)

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: Add anhydrous AlCl₃ (1.1 equivalents) to the flask, followed by anhydrous DCM to create a suspension.

-

Reactant Addition: Cool the flask to 0-5 °C using an ice bath. Slowly add a solution of the benzoyl chloride (1.0 equivalent) in DCM from the dropping funnel to the stirred AlCl₃ suspension. Following this, add the aromatic substrate (1.0-1.2 equivalents) dropwise, maintaining the low temperature.

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex. Transfer the quenched mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Experimental Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the cytotoxic effects of potential anticancer compounds.

Materials:

-

96-well microplates

-

Cancer cell line (e.g., MCF-7, A549)

-

Culture medium

-

Test compound (substituted benzophenone) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37 °C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control.

-

Incubation: Incubate the plate for 24-72 hours at 37 °C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.

Experimental Protocol 3: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol determines the ability of a compound to inhibit the COX-1 and COX-2 isoforms, which is a key mechanism for many anti-inflammatory drugs.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, L-epinephrine)

-

Arachidonic acid (substrate)

-

Test compound dissolved in DMSO

-

LC-MS/MS or a fluorometric/colorimetric detection kit

Procedure:

-

Enzyme Preparation: In a microplate well or tube, mix the reaction buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).

-

Inhibitor Pre-incubation: Add the test compound at various concentrations to the enzyme solution. Incubate for a defined period (e.g., 10 minutes at 37 °C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Reaction Termination: Stop the reaction after a specific time (e.g., 2 minutes) by adding a stopping solution (e.g., stannous chloride or acid).

-

Product Quantification: Quantify the amount of prostaglandin E₂ (PGE₂) or another prostaglandin product formed. This can be done using LC-MS/MS for high sensitivity and specificity, or by using a commercial kit that measures a colorimetric or fluorometric product.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Experimental Protocol 4: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% w/v in saline)

-

Test compound and vehicle

-

Reference drug (e.g., Indomethacin, 10 mg/kg)

-

Digital plethysmometer or caliper

Procedure:

-

Animal Grouping: Divide the animals into groups (e.g., vehicle control, reference drug, and test compound groups at different doses).

-

Compound Administration: Administer the test compound, vehicle, or reference drug orally (p.o.) or by intraperitoneal (i.p.) injection.

-

Induction of Edema: After a set time (e.g., 1 hour after drug administration), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume or thickness using a plethysmometer or caliper at time 0 (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

-

Data Analysis: Calculate the edema volume as the difference between the paw volume at each time point and the initial volume. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] × 100 where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.

Medicinal Chemistry Applications: Quantitative Data

The benzophenone scaffold has been extensively explored in medicinal chemistry. The following tables summarize representative quantitative data for substituted benzophenones as anticancer and anti-inflammatory agents.

Table 1: Anticancer Activity of Substituted Benzophenone Derivatives (IC₅₀ Values)

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Benzophenone-Thiazole Derivative 10h | DLA | - | [4] |

| Benzophenone-Thiazole Derivative 10h | EAC | - | [4] |

| Thiazole Derivative 4c | MCF-7 | 2.57 ± 0.16 | [8] |

| Thiazole Derivative 4c | HepG2 | 7.26 ± 0.44 | [8] |

| Benzophenone Derivative 1 | HL-60 | 0.48 | [9] |

| Benzophenone Derivative 1 | A-549 | 0.82 | [9] |

| Benzophenone Derivative 1 | SMMC-7721 | 0.26 | [9] |

| Benzophenone Derivative 8 | HL-60 | 0.15 | [9] |

| Benzophenone Derivative 8 | SMMC-7721 | 1.02 | [9] |

| Benzophenone Derivative 9 | HL-60 | 0.16 | [9] |

| Benzophenone Derivative 9 | SMMC-7721 | 0.80 | [9] |

Note: DLA (Dalton's Lymphoma Ascites), EAC (Ehrlich Ascites Carcinoma), MCF-7 (Human Breast Adenocarcinoma), HepG2 (Human Liver Cancer), HL-60 (Human Promyelocytic Leukemia), A-549 (Human Lung Carcinoma), SMMC-7721 (Human Hepatocellular Carcinoma). Data for compounds 10h were described as promising but specific IC₅₀ values were not provided in the abstract.

Table 2: Anti-Inflammatory Activity of Substituted Benzophenone Derivatives (IC₅₀ Values)

| Compound/Derivative | Target | IC₅₀ (µM) | Reference |

| Benzophenone Derivative 1 | TNF-α | 32.5 ± 4.5 | [10] |

| Thiourea Derivative 2 | TNF-α | 6.5 ± 0.8 | [10] |

| Thiourea Derivative 3 | TNF-α | 27.4 ± 1.7 | [10] |

| Benzoxazine Derivative BXZ3 | COX-2 | 0.04 | [11] |

| Benzoxazine Derivative BXZ4 | COX-2 | 0.25 | [11] |

| Pyrazole Derivative PYZ16 | COX-2 | 0.52 | [12] |

| Pyrazole Derivative PYZ9 | COX-2 | 0.72 | [12] |

| 1,3,4-Oxadiazole Derivative ODZ2 | COX-2 | 0.48 |

Signaling Pathways and Mechanisms of Action

In their role as anti-inflammatory agents, substituted benzophenones often target key pro-inflammatory cytokine signaling pathways, such as those mediated by TNF-α and IL-6. Inhibition of these pathways can prevent the downstream activation of transcription factors like NF-κB, which orchestrate the expression of numerous inflammatory genes.

TNF-α and IL-6 Inflammatory Signaling Pathways

TNF-α and IL-6 are central players in the inflammatory response. Their signaling cascades involve complex protein-protein interactions that ultimately lead to changes in gene expression.

References

- 1. Ketoprofen: a review of its pharmacologic and clinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ketoprofen - Wikipedia [en.wikipedia.org]

- 3. Mesotrione - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Sulcotrione (Ref: SC 0051) [sitem.herts.ac.uk]

- 6. nbinno.com [nbinno.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. researchgate.net [researchgate.net]

- 11. research.aalto.fi [research.aalto.fi]

- 12. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Amino-4'-methylbenzophenone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-4'-methylbenzophenone. Due to the current lack of specific quantitative solubility data in publicly available literature, this document focuses on the compound's physical properties, a theoretical qualitative solubility assessment based on its molecular structure, and a detailed experimental protocol for determining its solubility.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems. Key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₃NO | [1][2] |

| Molecular Weight | 211.26 g/mol | [1][2][3] |

| Appearance | Yellow, fine crystalline powder | [4] |

| Melting Point | 65-66 °C or 91°C | [3][4][5] |

| CAS Number | 4937-62-6 or 36192-63-9 | [1][3][5] |

| Solubility | No data available | [4] |

Note on conflicting data: Different sources report varying melting points and CAS numbers, which may be due to different crystalline forms or isomers. Researchers should verify the properties of their specific sample.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound in common organic solvents can be made by analyzing its molecular structure. The molecule possesses both nonpolar (two aromatic rings, a methyl group) and polar (a carbonyl group and an amino group) features. The amino group also allows for hydrogen bonding.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The significant nonpolar surface area from the aromatic rings suggests that this compound will likely exhibit some solubility in nonpolar solvents. Toluene, being aromatic, may be a particularly suitable nonpolar solvent.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran): These solvents can engage in dipole-dipole interactions with the polar carbonyl and amino groups of the molecule. Therefore, good solubility is expected in these solvents. Acetone and dichloromethane are often effective solvents for aromatic ketones.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the amino and carbonyl groups. Consequently, this compound is expected to be reasonably soluble in polar protic solvents like methanol and ethanol.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid compound like this compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each selected solvent to the corresponding vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

Dilute the filtered solution with a known volume of the solvent to a concentration suitable for the analytical method.

-

-

Analysis:

-

Analyze the diluted solutions using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration of the diluted solution and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

References

- 1. This compound m | C14H13NO | CID 118923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-4-methylbenzophenone | C14H13NO | CID 78651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-4-methylbenzophenone 99 4937-62-6 [sigmaaldrich.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 2-AMINO-4-METHYLBENZOPHENONE | CAS#:4937-62-6 | Chemsrc [chemsrc.com]

Unlocking the Therapeutic Potential: A Technical Guide to Novel Benzophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzophenone scaffold, a diphenyl ketone structure, has emerged as a privileged motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] This technical guide provides an in-depth exploration of promising research avenues for novel benzophenone derivatives, focusing on their therapeutic potential in oncology, inflammatory disorders, infectious diseases, and neurodegeneration. This document summarizes key quantitative data, details experimental protocols for synthesis and evaluation, and visualizes critical biological pathways and workflows to empower researchers in the pursuit of next-generation therapeutics.

Core Research Areas and Biological Activities

Benzophenone derivatives have shown significant promise across multiple therapeutic areas. The inherent flexibility of the benzophenone core allows for diverse substitutions on its aryl rings, leading to a wide spectrum of biological properties.[1] While much of the historical focus has been on hydroxylated derivatives, mimicking natural analogues, recent research has unveiled the potential of other functionalizations, opening new frontiers for drug discovery.[1]

Anticancer Activity

A substantial body of research highlights the anticancer potential of benzophenone derivatives. These compounds have been shown to inhibit tumor growth through various mechanisms, including the disruption of microtubule polymerization, inhibition of crucial enzymes, and induction of apoptosis.

-

Tubulin Polymerization Inhibition: Certain benzophenone derivatives, particularly those bearing a naphthalene moiety, have been identified as potent inhibitors of tubulin polymerization.[4] By binding to the colchicine binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[4]

-

Enzyme Inhibition: Novel benzophenone derivatives have been successfully designed as inhibitors of key enzymes implicated in cancer progression, such as human Pin1, a peptidylprolyl isomerase.[5]

-

Angiogenesis and Apoptosis: Benzophenone-conjugated coumarin analogs and other derivatives have demonstrated the ability to inhibit tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[6][7] Furthermore, some derivatives have been shown to induce apoptosis through caspase-activated pathways.[7]

-

Multi-Targeting Approaches: Hybrid molecules incorporating benzophenone and other pharmacophores, such as 1,2,3-triazoles, have exhibited potent cytotoxic activity against various cancer cell lines.[8]

Table 1: Anticancer Activity of Novel Benzophenone Derivatives

| Compound/Series | Target/Mechanism | Cell Line(s) | IC50 Value(s) | Reference |

| Benzophenone-naphthalene derivative 4u | Tubulin polymerization inhibitor | MCF-7 | 1.47 ± 0.14 µM | [4] |

| Benzophenone-1,2,3-triazole hybrids 8l, 8h, 8d | Cytotoxic | HT-1080, A-549 | Potent activity | [8] |

| Unnamed Benzophenone Derivative | hPin1 inhibitor | - | 5.99 µmol/L | [5] |

| Benzophenone derivative 10a | Tubulin polymerization inhibitor | Five human cancer cell lines | 0.029–0.062 µM | [9] |

| 2,3,4,3′,4′,5′-hexahydroxy-diphenylketone 10 | Tyrosinase inhibitor | - | 1.4 µM | [10] |

Anti-inflammatory Activity

Inflammation is a key pathological feature of numerous diseases. Benzophenone derivatives have demonstrated significant anti-inflammatory properties by targeting pro-inflammatory cytokines and key signaling pathways.

-

Cytokine Inhibition: Certain 4-aminobenzophenone derivatives have shown potent inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1] Another series of benzophenone derivatives displayed promising inhibitory effects against interleukin-6 (IL-6), with a para-fluoro substituted compound exhibiting an IC50 value of 0.19 µM.[1]

-

Enzyme Inhibition: Benzophenone hybrids have been developed as novel inhibitors of p38 mitogen-activated protein kinase (MAPK), a critical enzyme in the production of pro-inflammatory cytokines.[1] Additionally, derivatives have been designed to inhibit cyclooxygenase (COX) isoenzymes.[11][12]

Table 2: Anti-inflammatory Activity of Novel Benzophenone Derivatives

| Compound/Series | Target/Mechanism | Assay/Model | IC50/Activity | Reference |

| 4-Aminobenzophenone derivative A | TNF-α and IL-1β inhibition | LPS-stimulated human PBMCs | TNF-α: 159 nM, IL-1β: 226 nM | [1] |

| Para-fluoro-containing benzophenone | IL-6 inhibition | - | 0.19 µM | [1] |

| Benzophenone-thiazole derivatives | COX isoenzyme inhibition | Croton oil-induced ear edema | Potent edema reduction | [11][12] |

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Benzophenone derivatives have shown promise as both antibacterial and antifungal agents.

-

Antibacterial and Antifungal Activity: Novel benzophenone fused azetidinone derivatives have demonstrated good inhibition against a variety of bacterial and fungal strains.[13] Benzophenone-derived 1,2,3-triazoles have also shown interesting antimicrobial activity.[14] The antimicrobial effect of some derivatives, such as 2,2′,4-trihydroxybenzophenone, is suggested to be related to the presence of hydroxyl groups.[15]

Table 3: Antimicrobial Activity of Novel Benzophenone Derivatives

| Compound/Series | Target Organisms | MIC/MBC Values | Reference |

| 2,2′,4-Trihydroxybenzophenone | Gram-positive and Gram-negative bacteria | MIC: 62.5–250 µg/mL, MBC: 125–500 µg/mL | [15] |

| Benzophenone fused azetidinone derivatives 9a, 9e, 9g | Various bacterial and fungal strains | Good inhibition | [13] |

| Benzophenone derived 1,2,3-triazoles 3a, 3b | Bacillus subtilis, Staphylococcus aureus, Candida albicans | Interesting activity | [14] |

Neuroprotective and Other Activities

Research into the neuroprotective effects of benzophenone derivatives is an emerging and exciting area.

-

Alzheimer's Disease: Benzophenone-based derivatives are being investigated as dual inhibitors of acetylcholinesterase (AChE) and AChE-induced beta-amyloid (Aβ) aggregation, key pathological events in Alzheimer's disease.[16] Computational studies have also proposed benzophenone integrated derivatives as potential inhibitors of presenilin-1 and presenilin-2, proteins involved in Aβ production.[17][18][19]

-

Tyrosinase Inhibition: Polyhydroxy benzophenones have been identified as potent, competitive inhibitors of mushroom tyrosinase, suggesting their potential application in treating dermatological disorders related to hyperpigmentation.[10][20]

-

Photoprotective Agents: Certain benzophenone derivatives are being explored as UV filters in sunscreen formulations, with studies focusing on enhancing their photostability and reducing phototoxicity.[21]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for the synthesis and biological evaluation of benzophenone derivatives, compiled from the cited literature.

General Synthesis of Benzophenone Derivatives via Friedel-Crafts Acylation

This method is a common approach for synthesizing the core benzophenone scaffold.

Materials:

-

Substituted or unsubstituted benzene/anisole/toluene

-

Appropriate acyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve the substituted benzene derivative in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

Add the corresponding acyl chloride dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for a specified time (e.g., 4 hours).[11]

-

Quench the reaction by carefully pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired benzophenone derivative.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.

Materials:

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Benzophenone derivatives to be tested

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Incubator (37 °C, 5% CO₂)

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in the incubator.

-

Prepare serial dilutions of the benzophenone derivatives and the positive control in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

After incubation, add MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Activity: TNF-α and IL-1β Inhibition Assay

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in stimulated immune cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Lipopolysaccharide (LPS)

-

Benzophenone derivatives to be tested

-

RPMI-1640 medium

-

Fetal bovine serum (FBS)

-

ELISA kits for human TNF-α and IL-1β

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend the cells in RPMI-1640 medium supplemented with FBS.

-

Pre-incubate the PBMCs with various concentrations of the benzophenone derivatives for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.

-

Incubate the cells for 24 hours at 37 °C in a 5% CO₂ incubator.

-

Centrifuge the cell suspension to pellet the cells and collect the supernatant.

-

Measure the concentrations of TNF-α and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of cytokine production and determine the IC50 values.[1]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures involved in benzophenone derivative research is crucial for understanding their mechanisms of action and for designing future studies.

Signaling Pathway of p38 MAPK Inhibition

// Nodes LPS [label="LPS", fillcolor="#F1F3F4"]; TLR4 [label="TLR4", fillcolor="#F1F3F4"]; TAK1 [label="TAK1", fillcolor="#F1F3F4"]; MKK3_6 [label="MKK3/6", fillcolor="#F1F3F4"]; p38_MAPK [label="p38 MAPK", fillcolor="#FBBC05"]; MK2 [label="MK2", fillcolor="#F1F3F4"]; Pro_inflammatory_Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Benzophenone_Hybrid [label="Benzophenone Hybrid", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4; TLR4 -> TAK1; TAK1 -> MKK3_6; MKK3_6 -> p38_MAPK; p38_MAPK -> MK2; MK2 -> Pro_inflammatory_Cytokines; Benzophenone_Hybrid -> p38_MAPK [arrowhead=tee, color="#EA4335", label="Inhibition", fontcolor="#202124"]; } .dot Caption: Inhibition of the p38 MAPK signaling pathway by novel benzophenone hybrids.

Experimental Workflow for Anticancer Drug Screening

// Nodes Synthesis [label="Synthesis of\nBenzophenone Derivatives"]; Characterization [label="Structural Characterization\n(NMR, HRMS)"]; In_Vitro_Screening [label="In Vitro Cytotoxicity Screening\n(MTT Assay on Cancer Cell Lines)"]; Lead_Identification [label="Identification of Lead Compound(s)\n(e.g., low IC50)"]; Mechanism_of_Action [label="Mechanism of Action Studies", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Tubulin_Assay [label="Tubulin Polymerization Assay"]; Cell_Cycle [label="Cell Cycle Analysis"]; Apoptosis_Assay [label="Apoptosis Assay"]; In_Vivo_Studies [label="In Vivo Animal Studies\n(e.g., Xenograft Models)", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Synthesis -> Characterization; Characterization -> In_Vitro_Screening; In_Vitro_Screening -> Lead_Identification; Lead_Identification -> Mechanism_of_Action; Mechanism_of_Action -> Tubulin_Assay; Mechanism_of_Action -> Cell_Cycle; Mechanism_of_Action -> Apoptosis_Assay; Lead_Identification -> In_Vivo_Studies; } .dot Caption: A typical workflow for the discovery and evaluation of anticancer benzophenone derivatives.

Logical Relationship in Dual-Targeting for Alzheimer's Disease

// Nodes Benzophenone_Derivative [label="Benzophenone Derivative", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AChE [label="Acetylcholinesterase\n(AChE)", fillcolor="#FBBC05"]; Abeta_Aggregation [label="Aβ Aggregation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neurodegeneration [label="Neurodegeneration", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Benzophenone_Derivative -> AChE [arrowhead=tee, color="#EA4335", label="Inhibition", fontcolor="#202124"]; Benzophenone_Derivative -> Abeta_Aggregation [arrowhead=tee, color="#EA4335", label="Inhibition", fontcolor="#202124"]; AChE -> Abeta_Aggregation [label="Promotes"]; Abeta_Aggregation -> Neurodegeneration; } .dot Caption: Dual inhibition of AChE and Aβ aggregation by benzophenone derivatives for Alzheimer's.

Future Directions and Conclusion

The versatility of the benzophenone scaffold continues to provide a fertile ground for the discovery of novel therapeutic agents. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: A deeper understanding of how different substituents on the benzophenone rings influence biological activity will enable the rational design of more potent and selective compounds.[3]

-

Computational and In Silico Approaches: Molecular docking and dynamics simulations are powerful tools for predicting the binding interactions of benzophenone derivatives with their biological targets, thereby guiding the design and optimization of new inhibitors.[22][23][24]

-

Novel Hybrid Molecules: The strategy of combining the benzophenone scaffold with other known pharmacophores has proven effective and warrants further exploration to develop multi-target drugs.

-

Pharmacokinetic and Toxicological Profiling: Early assessment of the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of lead compounds is crucial for their successful translation into clinical candidates.

References

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel human Pin1 inhibitors with benzophenone skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and anticancer properties of novel benzophenone-conjugated coumarin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jchemlett.com [jchemlett.com]

- 9. The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]

- 16. Benzophenone-based derivatives: a novel series of potent and selective dual inhibitors of acetylcholinesterase and acetylcholinesterase-induced beta-amyloid aggregation [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of novel benzophenone integrated derivatives as anti-Alzheimer’s agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of novel benzophenone integrated derivatives as anti-Alzheimer’s agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach | PLOS One [journals.plos.org]

- 19. Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Novel benzophenone-3 derivatives with promising potential as UV filters: Relationship between structure, photoprotective potential and phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Computational investigations of the binding mechanism of novel benzophenone imine inhibitors for the treatment of breast cancer - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04759J [pubs.rsc.org]

- 23. benchchem.com [benchchem.com]

- 24. Bioactivity of benzophenazine enaminone derivatives as inhibitors of ERK2 based on molecular docking and dynamics simulation studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide to the Thermogravimetric Analysis of Benzophenone Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of benzophenone and its derivatives. Benzophenone, a core structure in many pharmaceuticals, UV absorbers, and photoinitiators, exhibits thermal stability that is critical to its application and performance. Understanding the thermal decomposition behavior of these compounds through TGA is essential for quality control, stability studies, and formulation development in the pharmaceutical and chemical industries.

Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This method is invaluable for determining the thermal stability, decomposition temperatures, and compositional analysis of materials.[2][3] The output of a TGA experiment is a thermogram, which plots mass change versus temperature.

Data Presentation: Thermal Stability of Benzophenone Derivatives

The thermal stability of benzophenone compounds is significantly influenced by the nature and position of substituents on the phenyl rings. The following tables summarize quantitative data from TGA studies on various benzophenone derivatives. The decomposition temperature (Td) is often reported as the temperature at which a small percentage (typically 5%) of the initial mass is lost.

| Compound | Td (5% Weight Loss) | Atmosphere | Heating Rate | Reference |

| Benzophenone (BP) | >320 °C | - | - | [4] |

| BPD-D (a diphenylamino-substituted benzophenone derivative) | 360 °C | Nitrogen | 15 °C/min | [5] |

| BPDM-D (a benzophenone derivative with two ketone moieties) | 369 °C | Nitrogen | 15 °C/min | [5] |

| BPDP-D (a para-substituted benzophenone derivative with two ketones) | 424 °C | Nitrogen | 15 °C/min | [5] |

| Hindered phenol-linked benzophenone hybrid (3C) | >360 °C | Nitrogen | 10 °C/min | [6] |

The data indicates that the addition of certain functional groups can significantly enhance the thermal stability of the benzophenone core. For instance, the para-substituted derivative BPDP-D shows a considerably higher decomposition temperature compared to the other derivatives listed.[5]

The incorporation of a benzophenone moiety into a polymer backbone, such as in 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA)-based polyimides, also imparts excellent thermal stability.[7]

| Polymer | Td (Onset of Decomposition) | Char Yield at 800°C | Atmosphere | Reference |

| Polyimide with Benzophenone Moiety (BTDA-ODA) | ~580-600 °C | ~55-60% | Nitrogen | [7] |

| Polyimide without Benzophenone Moiety (PMDA-ODA) | ~590-610 °C | ~58-63% | Nitrogen | [7] |

Experimental Protocols for TGA of Benzophenone Compounds

A standardized and detailed protocol is crucial for obtaining reproducible and comparable TGA data. The following methodology is a robust starting point for the analysis of benzophenone derivatives.

Instrumentation:

-

A calibrated thermogravimetric analyzer is required.

Sample Preparation:

-

Ensure the benzophenone compound sample is homogeneous and dry.

-

Accurately weigh a small amount of the sample, typically in the range of 3-10 mg.[5][7]

-

Place the weighed sample into a clean, inert sample pan, commonly made of alumina or platinum.[8]

Atmosphere:

-

The analysis is typically conducted under an inert atmosphere to prevent oxidative decomposition. High-purity nitrogen is the most common purge gas.[5][7]

-

A consistent flow rate, generally between 20-100 mL/min, should be maintained throughout the experiment.

Temperature Program:

-

Equilibrate the sample at a starting temperature, usually around 25-30 °C.

-

Ramp the temperature at a constant heating rate. A rate of 10 °C/min or 15 °C/min is frequently used and provides a good balance between resolution and experiment time.[5][6][7]

-

Continue heating to a final temperature sufficient to induce complete decomposition, often in the range of 600-1000 °C.[7]

Data Acquisition and Analysis:

-

Continuously record the sample's mass as a function of temperature.

-

The resulting TGA curve plots the percentage of weight loss against temperature.

-

The onset temperature of decomposition, the temperature of maximum rate of weight loss (from the derivative thermogravimetric, DTG, curve), and the residual mass (char yield) are key parameters to be determined.

Visualization of Workflows and Pathways

Experimental Workflow for TGA

The following diagram outlines the typical workflow for performing a thermogravimetric analysis of a benzophenone compound.

References

- 1. tainstruments.com [tainstruments.com]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 4. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. epfl.ch [epfl.ch]

Methodological & Application

Application Notes and Protocols: Friedel-Crafts Reaction for the Synthesis of 2-Aminobenzophenones

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzophenones are pivotal structural motifs in medicinal chemistry, serving as key precursors for a wide array of pharmaceuticals, most notably the benzodiazepine class of drugs. The Friedel-Crafts acylation is a fundamental and long-standing method for the synthesis of these important intermediates. This document provides detailed application notes and experimental protocols for the synthesis of 2-aminobenzophenones via a protected Friedel-Crafts reaction sequence, addressing common challenges and offering guidance for optimization.

Application Notes

The direct Friedel-Crafts acylation of anilines to produce 2-aminobenzophenones is generally not feasible due to the basic amino group (-NH₂) coordinating with the Lewis acid catalyst (e.g., AlCl₃). This interaction deactivates the catalyst, preventing the desired acylation of the aromatic ring. To circumvent this, a multi-step protocol involving the protection of the amino group is employed.

A widely used and reliable approach involves the protection of anthranilic acid with p-toluenesulfonyl chloride (tosyl chloride), followed by conversion to the corresponding acyl chloride. This activated intermediate then undergoes an intramolecular Friedel-Crafts acylation. The final step is the deprotection of the tosyl group to yield the target 2-aminobenzophenone.

Catalyst Selection: Anhydrous aluminum chloride (AlCl₃) is the most common and cost-effective Lewis acid catalyst for this reaction. However, other Lewis acids such as copper triflate (Cu(OTf)₂) can also be utilized, sometimes offering milder reaction conditions.

Scope and Limitations: This method is versatile, allowing for the synthesis of a variety of substituted 2-aminobenzophenones by using different substituted anthranilic acids and acylating agents. However, the reaction conditions are quite vigorous, which may not be suitable for substrates with sensitive functional groups. A common limitation is the formation of a high-melting point side product, 9(10H)-acridone, through intramolecular cyclization, which can significantly reduce the yield.

Troubleshooting:

-

Low Yield: Low yields can be attributed to incomplete reaction in any of the steps or significant side product formation. Careful control of reaction temperature and time is crucial.

-

Acridone Formation: The formation of 9(10H)-acridone is a common side reaction, particularly at elevated temperatures. To minimize this, the Friedel-Crafts acylation should be conducted at low temperatures (0-10°C), and the Lewis acid should be added portion-wise to control the exotherm.[1]

-

Incomplete Deprotection: The sulfonamide bond of the tosyl group is very stable and requires strong acidic conditions for cleavage. Concentrated sulfuric acid at elevated temperatures is typically effective.[1]

Quantitative Data Summary

The following table summarizes typical yields and reaction conditions for the multi-step synthesis of 2-aminobenzophenone.

| Step | Product | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | p-Toluenesulfonylanthranilic acid | Anthranilic acid, p-Toluenesulfonyl chloride | Sodium Carbonate | Water/Toluene | 60-70 | 1 | 88-91[2] |

| 2 | 2-(p-Toluenesulfonamido)benzophenone | p-Toluenesulfonylanthranilic acid, Benzene | PCl₅, AlCl₃ | Benzene | 80-90 | 4 | - |

| 3 | 2-Aminobenzophenone | 2-(p-Toluenesulfonamido)benzophenone | Conc. H₂SO₄ | - | 90-100 | 2 | 69-72 (crude) |

| Overall | Recrystallized 2-Aminobenzophenone | 54 [2] |

Experimental Protocols

This protocol describes a three-step synthesis of 2-aminobenzophenone starting from anthranilic acid.

Step 1: Synthesis of p-Toluenesulfonylanthranilic Acid

-

In a 5 L three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 260 g (2.4 moles) of anhydrous sodium carbonate in 1.5 L of water.

-

Warm the solution and add 137 g (1 mole) of anthranilic acid in portions. Heat the mixture to 70°C to achieve complete dissolution.

-

Cool the solution to approximately 60°C.

-

Add 230 g (1.2 moles) of p-toluenesulfonyl chloride in five portions over about 20 minutes, maintaining the temperature between 60-70°C.

-

After the addition is complete, continue stirring at 60-70°C for an additional 20 minutes.

-

Cool the solution to about 50°C and slowly pour it into a beaker containing a mixture of 250 ml of concentrated hydrochloric acid and 250 ml of water, with efficient stirring to manage foaming.

-

Collect the precipitated product by filtration, wash with dilute hydrochloric acid, followed by water.

-

Dry the product in an oven at 100-120°C for 3 hours to obtain p-toluenesulfonylanthranilic acid.

Step 2: Friedel-Crafts Acylation to form 2-(p-Toluenesulfonamido)benzophenone

-

In a dry 3 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, suspend 146 g (0.5 mole) of dry p-toluenesulfonylanthranilic acid in 1.5 L of thiophene-free benzene.

-